10H-Phenothiazine 5,5-dioxide

Catalog No.
S773585
CAS No.
1209-66-1
M.F
C12H9NO2S
M. Wt
231.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10H-Phenothiazine 5,5-dioxide

CAS Number

1209-66-1

Product Name

10H-Phenothiazine 5,5-dioxide

IUPAC Name

10H-phenothiazine 5,5-dioxide

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H

InChI Key

ZAYUOSICZWFJSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O

Synonyms

10H-phenothiazine 5,5-dioxide

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O

Phenothiazine S,S-Dioxide is a derivative of Phenothiazine, a key component of antipsychotic and antihistaminic drugs.

10H-Phenothiazine 5,5-dioxide is a rigid, heterocyclic building block characterized by the complete oxidation of its core sulfur atom to a sulfone (SO2) group. Unlike its parent compound, phenothiazine, which is a well-known electron-rich donor, the 5,5-dioxide derivative functions as a strong electron acceptor due to the electron-withdrawing nature of the sulfone moiety. This fundamental electronic inversion, combined with its high thermal stability and non-planar 'butterfly' geometry, makes it a highly sought-after precursor for advanced optoelectronics [1]. In industrial and academic procurement, it is primarily sourced to synthesize bipolar host materials, Thermally Activated Delayed Fluorescence (TADF) emitters, and high-efficiency hole transport materials (HTMs) for perovskite solar cells, where strict control over the sulfur oxidation state is critical for device performance.

Research Fit

Electron-Acceptor Building Block
Enables donor-acceptor material design
Optoelectronic Applications
Supports OLED, OPV, and OFET device research
Two-Photon Polymerization
High TPA cross-section for 3D microfabrication

Attempting to substitute 10H-phenothiazine 5,5-dioxide with standard phenothiazine or partially oxidized phenothiazine 5-oxide (sulfoxide) in synthetic workflows will result in critical failure for optoelectronic applications. Phenothiazine is a 16-π-electron donor; substituting it into a reaction designed for an electron acceptor will completely reverse the intended donor-acceptor (D-A) architecture, altering the target molecule's HOMO/LUMO alignment [1]. Furthermore, attempting to oxidize phenothiazine in-house rather than procuring the pure 5,5-dioxide often yields a difficult-to-separate mixture of sulfoxide and sulfone. The sulfoxide intermediate possesses an asymmetric conformation that introduces variable intramolecular charge transfer (ICT) states, which quenches luminescence and destroys the reproducibility of TADF OLEDs and perovskite solar cells [2]. Thus, direct procurement of the high-purity 5,5-dioxide is essential to ensure predictable bipolar charge transport.

Substitution Risk

Oxidation Potential Shift
The sulfone exhibits a higher oxidation potential, reducing electron-donating strength relative to the thioether; this may alter charge-transfer kinetics in devices.
Photophysical Property Differences
Quantum yield and excited-state lifetime differ notably from the thioether, affecting emission behavior in host-guest systems.
Hole Mobility Variation
Incorporation into polymer backbones can lead to order-of-magnitude differences in hole mobility; direct substitution may compromise transistor performance.

Inversion of Core Electronic Function: From Donor to Acceptor

Oxidation of the sulfur atom to a sulfone group transforms the phenothiazine core from a strong electron donor to an electron-deficient acceptor. Electrochemical studies confirm that phenothiazine 5,5-dioxide derivatives exhibit a significant anodic shift in oxidation potential (e.g., an irreversible oxidation wave at 1.68 V vs. Ag/AgCl) and an enlarged HOMO-LUMO energy gap compared to their unoxidized counterparts [1]. This deepens the HOMO level and eliminates the endocyclic lone pair's contribution to the pi-cloud.

Evidence DimensionElectrochemical Oxidation Potential & HOMO Stabilization
Target Compound DataPhenothiazine 5,5-dioxide derivatives: Irreversible oxidation wave at ~1.68 V; enlarged HOMO-LUMO gap (e.g., 4.16 eV)
Comparator Or BaselineUnoxidized Phenothiazine: Strong donor with shallow HOMO (~ -5.0 to -5.34 eV) and narrower gap (e.g., 3.93 eV)
Quantified DifferenceShift to >1.6 V oxidation potential and ~0.23 eV gap enlargement, converting the core to a rigid electron acceptor
ConditionsCyclic voltammetry (0.1 M Bu4NPF6 in DCM) and DFT calculations

Procurement of the 5,5-dioxide is mandatory when constructing D-A-D type emitters where the phenothiazine core must function exclusively as the electron acceptor.

Oxidation Potential
Head-to-head
Sulfone: 0.31 V vs Thioether: 0.19 V (+0.12 V)
Supports electron-acceptor role
CV in CH2Cl2, vs Fc/Fc+

Enhanced Thermal Stability for Vacuum-Deposited OLEDs

The rigidified sulfone structure of 10H-phenothiazine 5,5-dioxide imparts high thermal stability to its derivatives, a requirement for vacuum-processed organic electronics. Bipolar host materials utilizing the phenothiazine-5,5-dioxide core demonstrate decomposition temperatures (Td, 5% weight loss) approaching 400 °C (e.g., CEPDO at 409 °C and CBPDO at 396 °C) [1]. This represents a quantifiable improvement over many standard phenothiazine derivatives, which are prone to degradation during high-temperature sublimation.

Evidence DimensionDecomposition Temperature (Td at 5% weight loss)
Target Compound DataPhenothiazine-5,5-dioxide hosts (CEPDO/CBPDO): Td = 396–409 °C
Comparator Or BaselineStandard phenothiazine derivatives: Typically lower Td, susceptible to thermal degradation
Quantified DifferenceMaintains structural integrity up to ~400 °C during vacuum sublimation
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

High thermal stability prevents precursor decomposition during the rigorous vacuum deposition processes required for commercial OLED and perovskite solar cell fabrication.

Hole Mobility
Head-to-head
S,S-dioxide polymer: 6.9×10⁻⁴ cm² V⁻¹ s⁻¹ vs unoxidized: ~10⁻⁵
~1 order increase in charge transport
OFET device context

Elimination of Asymmetric Sulfoxide Impurities

In-house oxidation of phenothiazine using hydrogen peroxide frequently yields a mixture of phenothiazine 5-oxide (sulfoxide) and 5,5-dioxide (sulfone). The sulfoxide intermediate possesses a highly lopsided, asymmetric conformational state with distinct intramolecular charge transfer (ICT) properties [1]. Procuring high-purity commercial 10H-phenothiazine 5,5-dioxide (>95% pure sulfone) bypasses this synthetic bottleneck, ensuring that downstream bipolar hosts maintain completely separated HOMO/LUMO distributions without emission-quenching impurities.

Evidence DimensionConformational Symmetry and ICT Behavior
Target Compound DataCommercial 10H-Phenothiazine 5,5-dioxide: Symmetric sulfone, predictable bipolar host behavior
Comparator Or BaselineIn-house oxidized mixtures: Contaminated with phenothiazine 5-oxide (asymmetric conformation)
Quantified DifferenceEliminates variable ICT states caused by mixed S(IV) and S(VI) oxidation states
ConditionsPrecursor selection for optoelectronic material synthesis

Procuring the pure 5,5-dioxide prevents batch-to-batch variability in OLED emission spectra caused by trace asymmetric sulfoxide impurities.

Thermal Stability
Cross-study
Td = 394 °C (SFX-PzO2); dioxide chromophore highest in series
Supports high-temperature processing
TGA measurement context

Enabling High External Quantum Efficiency (EQE) in Optoelectronics

The completely separated HOMO/LUMO distribution of the phenothiazine 5,5-dioxide core enables the design of highly efficient bipolar hosts and hole transport materials (HTMs). When used as a host for TADF emitters, phenothiazine dioxide-containing derivatives (e.g., DMACMNPTO) have achieved maximum external quantum efficiencies (EQE) of over 18% across blue, green, and yellow OLEDs [1]. Furthermore, in planar perovskite solar cells, HTMs based on this core have demonstrated power conversion efficiencies (PCE) exceeding 20% [2], outperforming simpler phenothiazine analogs.

Evidence DimensionDevice Efficiency (EQE and PCE)
Target Compound DataPhenothiazine 5,5-dioxide derivatives: OLED EQE > 18%; Perovskite PCE > 20%
Comparator Or BaselineUnoxidized phenothiazine analogs: Lower bipolar charge transport efficiency
Quantified DifferenceAchieves benchmark-level device efficiencies (>18% EQE, >20% PCE) due to optimized bipolar characteristics
ConditionsFabricated TADF-OLEDs and planar perovskite solar cells

Validates the 5,5-dioxide core as a commercially viable building block for next-generation high-efficiency displays and photovoltaics.

TPA Cross-Section
Head-to-head
2465.5 GM
Highest in tested dye series
Z-scan, 800 nm fs pulses
OLED Host Efficiency
Cross-study
Blue EQE 18.3%, Green 18.6%, Yellow 19.1%
Reported high efficiency across colors
DMACMNPTO host, TADF devices
Non-Doped OLED Efficiency
Data to verify
Non-doped EQE 16.4% vs doped 16.3%
Comparable efficiency without host matrix
Requires independent validation

Synthesis of Bipolar Host Materials for PhOLEDs

Due to its high thermal stability (Td ~400 °C) and deep HOMO/LUMO levels, 10H-phenothiazine 5,5-dioxide is the required precursor for synthesizing bipolar host materials like CEPDO and CBPDO. These hosts support blue phosphorescent OLEDs by maintaining structural integrity during vacuum deposition and facilitating balanced charge transport [1].

Acceptor Cores for D-A-D TADF Emitters

The electron-deficient nature of the sulfone group makes this compound an essential building block for Thermally Activated Delayed Fluorescence (TADF) emitters. By pairing the 5,5-dioxide acceptor core with appropriate donors, manufacturers achieve completely separated HOMO/LUMO distributions, enabling EQEs exceeding 18% in multi-color OLED devices [2].

Hole Transport Materials (HTMs) for Perovskite Solar Cells

10H-phenothiazine 5,5-dioxide is utilized to synthesize advanced HTMs for planar perovskite solar cells. The rigid, oxidized core improves morphological stability and energy level alignment with the perovskite valence band, supporting power conversion efficiencies (PCE) greater than 20% [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Host Materials for TADF OLEDs
Electron-acceptor strength, high triplet energy
Host-guest energy alignment, device EQE
Charge Transport in Polymer Semiconductors
Sulfone incorporation for enhanced hole mobility
OFET mobility, polymer packing
Two-Photon Polymerization Initiators
High two-photon absorption cross-section
Polymerization threshold, resolution
Thermally Stable Push-Pull Chromophores
Thermal stability, electronic tunability
Decomposition temperature, NLO response

XLogP3

2.3

UNII

2A1OL5D4U2

Other CAS

1209-66-1

Wikipedia

Phenothiazine 5,5-dioxide

Explore Compound Types